molecular formula C9H12N4O2S B12503483 9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione

9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione

Katalognummer: B12503483
Molekulargewicht: 240.28 g/mol
InChI-Schlüssel: DHBMOBOGBNQPNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione is an organic compound with a complex structure that includes both purine and thione groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione typically involves multiple steps. One common method includes the reaction of a purine derivative with a butanediol derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce thiols.

Wissenschaftliche Forschungsanwendungen

9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-one
  • 9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-selenone

Uniqueness

Compared to similar compounds, 9-(1,4-dihydroxybutan-2-yl)-1,9-dihydro-6H-purine-6-thione is unique due to its thione group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C9H12N4O2S

Molekulargewicht

240.28 g/mol

IUPAC-Name

9-(1,4-dihydroxybutan-2-yl)-3H-purine-6-thione

InChI

InChI=1S/C9H12N4O2S/c14-2-1-6(3-15)13-5-12-7-8(13)10-4-11-9(7)16/h4-6,14-15H,1-3H2,(H,10,11,16)

InChI-Schlüssel

DHBMOBOGBNQPNB-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C(CCO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.